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Compound of Interest

Compound Name: 1,2,4-Triethylbenzene

Cat. No.: B043892 Get Quote

An In-depth Technical Guide to the Thermodynamic Properties of 1,2,4-Triethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

1,2,4-triethylbenzene. Due to the limited availability of publicly accessible, experimentally

determined thermodynamic data for this specific compound, this guide also presents

information on the closely related compound 1,2,4-trimethylbenzene for comparative purposes

and outlines the standard experimental and computational methodologies for the determination

of these crucial properties.

Core Thermodynamic Properties
A summary of the available physical and thermodynamic properties for 1,2,4-triethylbenzene
is presented below. For a more comprehensive and critically evaluated dataset, it is

recommended to consult specialized databases such as the Design Institute for Physical

Properties (DIPPR) database and the NIST/TRC Web Thermo Tables (WTT).

Table 1: Physical and Thermodynamic Properties of 1,2,4-Triethylbenzene
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Property Value Units Reference(s)

Molecular Formula C₁₂H₁₈ - [1][2][3]

Molecular Weight 162.27 g/mol [2][3]

Normal Boiling Point 490.65 K [1]

Melting Point 195.15 K

Enthalpy of

Vaporization (at

boiling point)

45.2±0.4 kJ/mol [1]

Vapor Pressure

(Antoine Equation)

log₁₀(P) = A − (B / (T +

C)) where P is in bar

and T is in K

- [1]

A = 4.70359 [1]

B = 2133.558 [1]

C = -37.469 [1]

(Temperature Range:

319-491 K)
[1]

Note: The melting point for 1,2,4-triethylbenzene is not readily available in the public domain.

For comparative purposes, the experimentally determined thermodynamic properties of the

structurally similar compound, 1,2,4-trimethylbenzene, are provided in the following table.

Table 2: Thermodynamic Properties of 1,2,4-Trimethylbenzene at 298.15 K and 1 atm

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://webbook.nist.gov/cgi/inchi?ID=C877441&Mask=4&Type=ANTOINE&Plot=on
https://pubchem.ncbi.nlm.nih.gov/compound/1_2_4-Triethylbenzene
https://www.scbt.com/p/1-2-4-triethylbenzene-877-44-1
https://pubchem.ncbi.nlm.nih.gov/compound/1_2_4-Triethylbenzene
https://www.scbt.com/p/1-2-4-triethylbenzene-877-44-1
https://webbook.nist.gov/cgi/inchi?ID=C877441&Mask=4&Type=ANTOINE&Plot=on
https://webbook.nist.gov/cgi/inchi?ID=C877441&Mask=4&Type=ANTOINE&Plot=on
https://webbook.nist.gov/cgi/inchi?ID=C877441&Mask=4&Type=ANTOINE&Plot=on
https://webbook.nist.gov/cgi/inchi?ID=C877441&Mask=4&Type=ANTOINE&Plot=on
https://webbook.nist.gov/cgi/inchi?ID=C877441&Mask=4&Type=ANTOINE&Plot=on
https://webbook.nist.gov/cgi/inchi?ID=C877441&Mask=4&Type=ANTOINE&Plot=on
https://webbook.nist.gov/cgi/inchi?ID=C877441&Mask=4&Type=ANTOINE&Plot=on
https://www.benchchem.com/product/b043892?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Units Reference(s)

Standard Liquid

Enthalpy of Formation

(ΔfH°)

-61.9 ± 1.1 kJ/mol [4]

Liquid Phase Heat

Capacity (Cp)
214.3 J/(mol·K) [4]

Standard Molar

Entropy of Liquid (S°)
283.38 J/(mol·K) [4]

Experimental Protocols for Thermodynamic
Property Determination
The determination of the thermodynamic properties of a compound like 1,2,4-triethylbenzene
involves a suite of precise experimental techniques. The following sections detail the

methodologies for measuring key thermodynamic parameters.

Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is typically determined indirectly through the enthalpy of

combustion.

Methodology: Bomb Calorimetry

Sample Preparation: A precisely weighed sample of 1,2,4-triethylbenzene is placed in a

crucible within a high-pressure vessel known as a "bomb."

Oxygenation: The bomb is purged and then filled with pure oxygen to a high pressure

(typically 25-30 atm) to ensure complete combustion.

Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in an

insulated container (the calorimeter). The initial temperature of the water is recorded with

high precision.

Ignition: The sample is ignited electrically via a fuse wire.
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Temperature Measurement: The temperature of the water is monitored and recorded until it

reaches a maximum and then begins to cool. The maximum temperature rise is used to

calculate the heat released.

Calculation: The heat of combustion is calculated from the temperature change, the heat

capacity of the calorimeter system (determined using a standard substance with a known

heat of combustion, such as benzoic acid), and corrections for the heat of formation of nitric

acid (from residual nitrogen in the bomb) and sulfuric acid (if the compound contains sulfur).

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated

from the experimentally determined standard enthalpy of combustion using Hess's Law,

along with the known standard enthalpies of formation of the combustion products (CO₂ and

H₂O).

Heat Capacity (Cp)
The heat capacity of a liquid can be measured using several calorimetric techniques.

Methodology: Differential Scanning Calorimetry (DSC)

Sample and Reference Preparation: A small, accurately weighed sample of 1,2,4-
triethylbenzene is hermetically sealed in a sample pan. An empty, sealed pan is used as a

reference.

Instrument Setup: The sample and reference pans are placed in the DSC instrument. The

instrument is programmed with a specific temperature profile, which includes a linear heating

rate over the desired temperature range.

Measurement: The DSC measures the difference in heat flow required to maintain the

sample and reference pans at the same temperature as they are heated.

Calibration: The instrument is calibrated for heat flow and temperature using standard

materials with known melting points and enthalpies of fusion.

Heat Capacity Calculation: The heat capacity of the sample is determined by comparing the

heat flow to the sample with the heat flow of a known standard (like sapphire) under the
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same conditions. The specific heat capacity is calculated using the equation: cₚ = (q / m) / ΔT

where q is the heat flow, m is the mass of the sample, and ΔT is the heating rate.

Entropy (S°)
The standard molar entropy of a substance is determined by measuring the heat capacity as a

function of temperature from as close to absolute zero as possible.

Methodology: Adiabatic Calorimetry

Sample Preparation: A known mass of the sample is placed in a calorimeter vessel.

Cooling: The calorimeter is cooled to a very low temperature, often using liquid helium.

Heating Increments: A known quantity of electrical energy is supplied to the sample, causing

a small increase in temperature. The system is then allowed to reach thermal equilibrium.

Temperature Measurement: The temperature increase is measured with high precision.

Heat Capacity Calculation: The heat capacity at the mean temperature of the increment is

calculated from the energy input and the temperature rise.

Entropy Calculation: This process is repeated in small increments up to the desired

temperature. The standard molar entropy is then calculated by integrating the heat capacity

divided by the temperature from 0 K to the target temperature (e.g., 298.15 K). Contributions

from any phase transitions (solid-solid, melting, and vaporization) must also be measured

and included in the total entropy calculation.

Vapor Pressure
Methodology: Gas Saturation Method

Apparatus Setup: A stream of an inert gas (e.g., nitrogen or argon) is passed through a

thermostatted saturator containing the liquid 1,2,4-triethylbenzene at a constant

temperature.

Saturation: The inert gas flows at a slow, controlled rate to ensure it becomes fully saturated

with the vapor of the compound.
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Condensation and Measurement: The saturated gas stream is then passed through a cold

trap or an absorbent to collect the condensed vapor. The amount of condensed substance is

determined gravimetrically or by a suitable analytical technique like gas chromatography.

Gas Volume Measurement: The total volume of the inert gas that has passed through the

saturator is measured, for example, with a gas meter.

Vapor Pressure Calculation: The partial pressure of the substance, which is equal to its

vapor pressure at that temperature, is calculated using the ideal gas law, based on the

amount of substance collected and the volume of the carrier gas.

Visualizations
The following diagrams illustrate the workflow for determining thermodynamic properties and a

logical relationship for estimating these properties when experimental data is unavailable.
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Experimental Workflow for Thermodynamic Property Determination
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Caption: Workflow for the experimental determination of key thermodynamic properties.
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Logical Relationship for Property Estimation
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Caption: Logical relationship for estimating thermodynamic properties using group additivity

methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Benzene, 1,2,4-triethyl- [webbook.nist.gov]

2. 1,2,4-Triethylbenzene | C12H18 | CID 13415 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. scbt.com [scbt.com]

4. Benzene, 1,2,4-trimethyl- [webbook.nist.gov]

To cite this document: BenchChem. [Thermodynamic properties of 1,2,4-Triethylbenzene].
BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b043892?utm_src=pdf-body-img
https://www.benchchem.com/product/b043892?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/inchi?ID=C877441&Mask=4&Type=ANTOINE&Plot=on
https://pubchem.ncbi.nlm.nih.gov/compound/1_2_4-Triethylbenzene
https://www.scbt.com/p/1-2-4-triethylbenzene-877-44-1
https://webbook.nist.gov/cgi/cbook.cgi?ID=C95636&Units=SI&Mask=F
https://www.benchchem.com/product/b043892#thermodynamic-properties-of-1-2-4-triethylbenzene
https://www.benchchem.com/product/b043892#thermodynamic-properties-of-1-2-4-triethylbenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b043892#thermodynamic-properties-of-1-2-4-
triethylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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